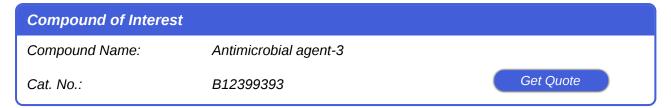


An In-depth Technical Guide to Clovibactin: A Novel Antimicrobial Agent

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel depsipeptide antibiotic, Clovibactin. Clovibactin has demonstrated significant promise in combating drug-resistant Gram-positive bacteria.[1] This document details its chemical structure, synthesis pathways, mechanism of action, antimicrobial activity, and the experimental protocols for its synthesis and evaluation.

Chemical Structure of Clovibactin

Clovibactin is a cyclic depsipeptide characterized by the presence of two D-amino acids in its linear N-terminus and a unique D-3-hydroxyasparagine residue within its depsipeptide ring.[2] It was isolated from an uncultured Gram-negative β -proteobacterium, Eleftheria terrae ssp. carolina.[3]

Chemical Identifiers:

- IUPAC Name: (3S,6S,9S,12R,13R)-12-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-9-methyl-3,6-bis(2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecane-13-carboxamide[4]
- Molecular Formula: C43H70N10O11[4]



Molecular Weight: 903.08 g/mol [5]

• CAS Number: 2247194-77-8[5]

Chemical structure of Clovibactin

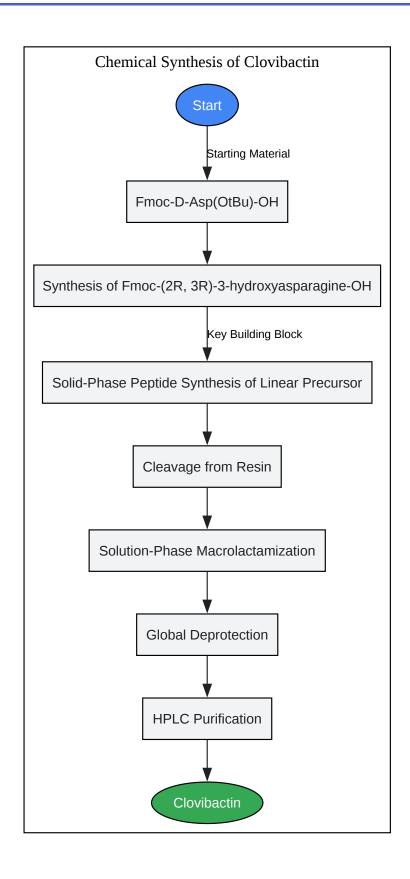
Synthesis Pathway

The synthesis of Clovibactin can be approached through both biosynthetic and total chemical synthesis methods.

The biosynthetic gene cluster (BGC) responsible for Clovibactin production in E. terrae has been identified. This cluster includes two nonribosomal peptide synthetase (NRPS) genes, cloA and cloB, a transporter gene (cloC), and a tailoring enzyme gene (cloD).[2] The proposed biosynthetic pathway involves the assembly-line condensation of eight canonical amino acids, incorporating three epimerizations and a β -hydroxylation on asparagine by the CloD enzyme. [6]

The total chemical synthesis of Clovibactin has been achieved, providing a means for producing the compound and its analogues for research purposes.[7] A common strategy involves solid-phase peptide synthesis (SPPS) of a linear precursor, followed by a solution-phase macrolactamization to form the cyclic depsipeptide.[8] An efficient synthesis of the crucial non-proteinogenic amino acid building block, Fmoc-(2R, 3R)-3-hydroxyasparagine-OH, has been developed, starting from commercially available Fmoc-D-Asp(OtBu)-OH.[9]





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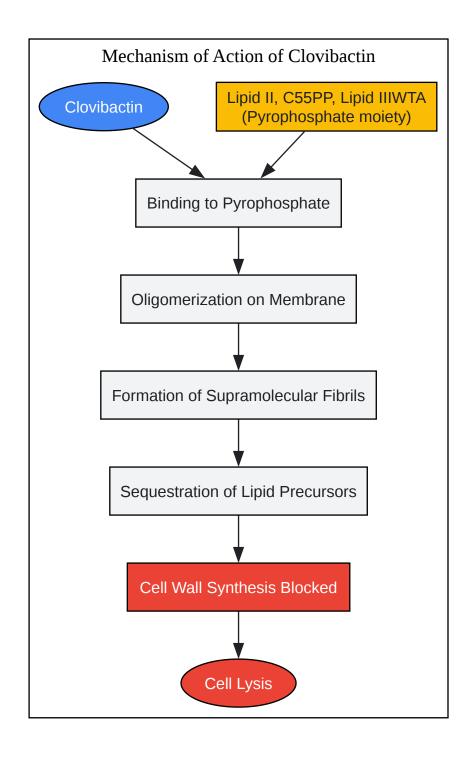
Caption: Chemical synthesis workflow for Clovibactin.



Mechanism of Action

Clovibactin exhibits a unique mechanism of action by targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors: C55PP, Lipid II, and Lipid IIIWTA.[3][6] This binding prevents the proper synthesis of the bacterial cell wall.[10] Upon binding to its target, Clovibactin self-assembles into supramolecular fibrils on the bacterial membrane.[6] These fibrils sequester the lipid precursors, leading to a stable complex that disrupts cell wall integrity and ultimately causes bacterial cell lysis.[6][11] This multi-target approach, focused on an immutable precursor, is believed to be the reason for the observed lack of resistance development.[6]





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Caption: Clovibactin's mechanism of action signaling pathway.

Antimicrobial Activity



Clovibactin demonstrates potent bactericidal activity against a broad range of Gram-positive pathogens, including strains resistant to other antibiotics.[6]

Bacterial Strain	MIC (μg/mL)	Reference
Staphylococcus aureus NCTC 8325-4 (MSSA)	0.5–1	[6]
Staphylococcus aureus (MRSA)	0.0625–0.5	[12]
Staphylococcus aureus (VISA)	0.0625–0.5	[12]
Enterococcus faecalis (VRE)	0.0625–0.5	[12]
Enterococcus faecium (VRE)	0.0625–0.5	[12]
Bacillus subtilis ATCC 6633	0.0625–0.5	[12]

MIC: Minimum Inhibitory Concentration; MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci.

Experimental Protocols

This protocol is a generalized procedure based on published synthetic strategies.[8][9]

- Synthesis of Fmoc-(2R, 3R)-3-hydroxyasparagine-OH:
 - Synthesize the key building block from Fmoc-D-Asp(OtBu)-OH over several steps as described in the literature.[9]
- Solid-Phase Peptide Synthesis (SPPS):
 - Load the first amino acid, Fmoc-Leu-OH, onto a 2-chlorotrityl chloride resin.
 - Perform sequential Fmoc deprotection and coupling of the subsequent amino acids, including the synthesized Fmoc-(2R, 3R)-3-hydroxyasparagine-OH, using a standard coupling agent like HATU.



- Cleavage from Resin:
 - Once the linear peptide is fully assembled, cleave it from the resin while keeping the sidechain protecting groups intact.
- Solution-Phase Macrolactamization:
 - Dissolve the protected linear peptide in a suitable solvent and induce cyclization to form the depsipeptide ring.
- · Global Deprotection:
 - Remove all remaining side-chain protecting groups to yield the crude Clovibactin.
- Purification:
 - Purify the crude product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
 - Lyophilize the pure fractions to obtain Clovibactin as a white powder.

The following protocol for the broth microdilution assay is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][13][14]

- Preparation of Clovibactin Stock Solution:
 - Dissolve Clovibactin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- · Preparation of Microtiter Plates:
 - Add 100 μL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.[15]
 - Create a two-fold serial dilution of the Clovibactin stock solution across the wells of the plate.
- Preparation of Bacterial Inoculum:

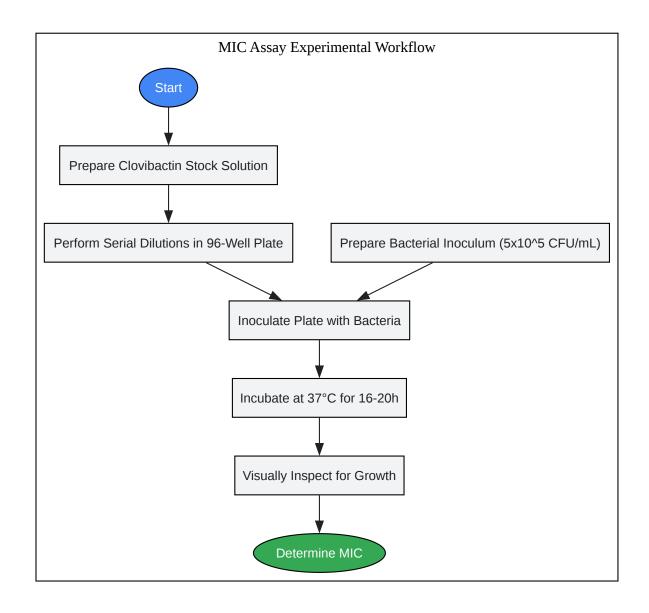
Foundational & Exploratory





- Culture the test bacterium overnight.
- Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
- Inoculation and Incubation:
 - Add 10 μL of the prepared bacterial inoculum to each well containing the Clovibactin dilutions.[15]
 - Include a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).
 - o Incubate the plate at 37°C for 16-20 hours.[14]
- Determination of MIC:
 - The MIC is the lowest concentration of Clovibactin at which there is no visible growth of the bacteria.[14]





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Caption: Workflow for the MIC determination by broth microdilution.

Conclusion



Clovibactin represents a significant advancement in the search for new antibiotics. Its novel mechanism of action, potent activity against resistant pathogens, and low propensity for resistance development make it a highly promising candidate for further preclinical and clinical development.[2][7] The synthetic routes established will facilitate the exploration of structure-activity relationships and the optimization of its pharmacological properties.

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